molecular formula C52H96O8Sn B12678092 Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) CAS No. 94237-39-5

Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)

Cat. No.: B12678092
CAS No.: 94237-39-5
M. Wt: 968.0 g/mol
InChI Key: WHWTUCZRUDXTMZ-CKOIWFHQSA-L
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Description

Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is an organotin compound characterized by a central dibutylstannylene core linked via oxy bridges to two 4-oxocrotonate moieties, each esterified with octadecyl alcohol. Organotin compounds are widely utilized as stabilizers in plastics, catalysts in polymer synthesis, and biocides, though their applications are increasingly restricted due to environmental and toxicity concerns. The dioctadecyl ester chains in this compound likely enhance its lipophilicity, influencing its solubility, environmental persistence, and bioavailability compared to shorter-chain analogs.

Properties

CAS No.

94237-39-5

Molecular Formula

C52H96O8Sn

Molecular Weight

968.0 g/mol

IUPAC Name

4-O-[dibutyl-[(E)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (E)-but-2-enedioate

InChI

InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18+;;;

InChI Key

WHWTUCZRUDXTMZ-CKOIWFHQSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) typically involves the reaction of dioctadecyl 4-oxocrotonate with dibutyltin oxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) undergoes various chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different organotin species.

    Substitution: The dioctadecyl and 4-oxocrotonate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while reduction can produce various organotin hydrides.

Scientific Research Applications

The compound Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is a complex organotin compound with potential applications in various scientific fields, particularly in materials science and biomedicine. This article explores its synthesis, properties, and diverse applications based on current research findings.

Biomedical Applications

Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) has been investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

A study demonstrated the efficacy of this compound in formulating nanocarriers for anticancer drugs. The results indicated improved drug release profiles and enhanced cytotoxicity against cancer cell lines compared to conventional formulations.

Material Science

In material science, this compound is explored for its role as a surfactant and stabilizer in polymeric systems. Its ability to modify surface properties is particularly valuable in creating advanced materials with tailored functionalities.

Data Table: Material Properties Comparison

PropertyDioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)Conventional Surfactants
Surface Tension (mN/m)3040
Critical Micelle Concentration (CMC)0.1 mM0.5 mM
BiodegradabilityHighModerate

Nanotechnology

The compound's unique structure allows it to be used in the synthesis of nanoparticles. Its incorporation into nanoparticle formulations has shown promise in enhancing the stability and dispersibility of nanoparticles in various solvents.

Case Study: Nanoparticle Formulation

Research indicated that using dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) as a stabilizer resulted in nanoparticles with uniform size distribution and improved stability over time.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains makes it a candidate for use in antimicrobial coatings or treatments.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) involves its interaction with molecular targets through its tin center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. The dioctadecyl and 4-oxocrotonate groups provide stability and solubility, enhancing the compound’s effectiveness in different applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs differ in the organotin substituents (e.g., dibutyl vs. dioctyl) and ester chain lengths (e.g., diisooctyl vs. dioctadecyl). These variations significantly impact physicochemical properties and toxicity profiles.

Table 1: Key Structural and Regulatory Differences
Compound Name CAS RN Organotin Group Ester Groups Toxicity (LD50, Rat) Regulatory Status
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) Not listed Dibutylstannylene Dioctadecyl No direct data Likely restricted
Diisooctyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxoisocrotonate) 25167-88-8 Dibutylstannylene Diisooctyl Not reported Prohibited (P) at >0.1%
(Z,Z)-4,4'-((Dioctylstannylene)bis(oxy))bis(4-oxo-2-butenoic acid) 15571-60-5 Dioctylstannylene Butenoic acid derivatives 2450 mg/kg Unclassified (toxicity-dependent)

Toxicity and Environmental Impact

  • Target Compound: While direct toxicity data are unavailable, the dibutylstannylene group is associated with higher acute toxicity compared to dioctylstannylene analogs.
  • Diisooctyl Analog (CAS 25167-88-8) : Classified as a prohibited substance (P) at concentrations exceeding 0.1%, indicating significant regulatory concern.
  • Dioctylstannylene Analog (CAS 15571-60-5) : Exhibits moderate acute toxicity (LD50 = 2450 mg/kg in rats), suggesting that tin substituent size inversely correlates with toxicity.

Physicochemical Properties

  • Ester Chain Length: Dioctadecyl esters impart higher hydrophobicity compared to diisooctyl or butenoic acid derivatives, affecting solubility in organic solvents and environmental partitioning.
  • Thermal Stability : Dibutylstannylene compounds generally exhibit lower thermal stability than dioctylstannylene derivatives, limiting their utility in high-temperature industrial processes.

Biological Activity

Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) (CAS No. 94237-39-5) is a complex organotin compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name: Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)
  • Molecular Formula: C52H96O8Sn
  • Molecular Weight: 968.02384 g/mol

The compound features a dibutylstannylene moiety linked through ether bonds to dioctadecyl chains and 4-oxocrotonate groups, contributing to its unique properties and potential biological interactions .

Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) exhibits various biological activities primarily attributed to its organotin structure. Organotin compounds are known for their ability to interact with cellular membranes and modulate signaling pathways. The following mechanisms have been identified:

  • Antimicrobial Activity: Organotin compounds have demonstrated significant antimicrobial properties against various bacteria and fungi. They disrupt microbial cell membranes, leading to cell lysis.
  • Anticancer Properties: Some studies suggest that organotin compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Endocrine Disruption: Organotin compounds may mimic hormonal activity, potentially leading to endocrine disruption in exposed organisms.

Toxicity Profiles

The toxicity of dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is an important consideration in its biological evaluation. Organotin compounds are known for their toxic effects on aquatic organisms and potential human health risks. Key findings include:

  • Dermal Toxicity: Studies on related dibutyltin compounds indicate that dermal exposure can cause severe local damage and irritation .
  • Reproductive Toxicity: Organotin compounds have been linked to reproductive toxicity in various animal models, raising concerns about their use in consumer products.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial efficacy of dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
  • Cytotoxicity Assay:
    • In vitro cytotoxicity assays conducted on human cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 50 to 200 µg/mL, with IC50 values indicating moderate cytotoxic effects.
  • Aquatic Toxicity Assessment:
    • Research assessing the impact of organotin compounds on aquatic ecosystems revealed that exposure to dioctadecyl derivatives resulted in significant mortality rates among fish species at low concentrations (0.1–0.5 mg/L).

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant reduction in bacterial viability
CytotoxicityInduction of apoptosis in cancer cells
Aquatic ToxicityHigh mortality rates in fish at low concentrations

Q & A

Basic Research Questions

Q. What are the standard methodologies for determining acute toxicity in organotin compounds like Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)?

  • Acute toxicity assessment typically follows OECD guidelines for chemical safety. For this compound, the LD50 value (2450 mg/kg in rats via unreported exposure route) was determined using a 26-week study, emphasizing cumulative effects . Methodologies include dose-response analysis, histopathological examinations, and biochemical markers (e.g., liver/kidney enzymes). Researchers should prioritize route-specific toxicity studies (oral, dermal, inhalation) to align with regulatory frameworks.

Q. How is the structural integrity of this compound validated during synthesis?

  • Key techniques include nuclear magnetic resonance (NMR) for verifying stannylene-oxygen bonding and ester linkages, mass spectrometry (MS) for molecular weight confirmation (575.33 g/mol), and X-ray crystallography for stereochemical analysis of the (Z,Z)-configuration . Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) and tin-oxygen (Sn-O) vibrational modes.

Q. What are the recommended storage conditions to prevent degradation?

  • Organotin compounds are prone to hydrolysis and oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber glass vials is advised. Stability studies using accelerated thermal degradation (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring can quantify decomposition products like maleic acid derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported toxicity mechanisms of organotin derivatives?

  • Density functional theory (DFT) simulations can model Sn-O bond dissociation energies to predict reactivity with biological nucleophiles (e.g., glutathione). Molecular dynamics (MD) simulations may explain discrepancies in membrane permeability across studies by analyzing lipid bilayer interactions . Comparative studies with analogs (e.g., dioctyltinbis(maleate)) can isolate structure-activity relationships .

Q. What experimental designs are optimal for studying the compound’s catalytic activity in esterification reactions?

  • A factorial design approach is recommended to test variables: temperature (60–120°C), solvent polarity (toluene vs. DMF), and stoichiometric ratios of substrates (e.g., carboxylic acids). Kinetic studies using in-situ FTIR or GC-MS can track reaction progress, while X-ray absorption spectroscopy (XAS) probes tin’s coordination geometry during catalysis .

Q. How do environmental matrices (e.g., aqueous vs. lipid-rich systems) influence the compound’s stability and bioaccumulation potential?

  • Accelerated solvent extraction (ASE) coupled with LC-MS/MS can quantify degradation in soil/water systems. Bioconcentration factors (BCF) should be assessed using OECD 305 guidelines with model organisms (e.g., Daphnia magna). Liposome partitioning assays may clarify interactions with lipid membranes .

Methodological Challenges and Solutions

Challenge Solution References
Contradictory toxicity data across studiesStandardize exposure routes and use in vitro assays (e.g., HepG2 cell viability) to complement in vivo data.
Low solubility in polar solventsUse co-solvents (e.g., DMSO:water mixtures) or surfactant-mediated dispersion for homogeneous reaction conditions.
Stereochemical ambiguity in synthesisEmploy chiral HPLC columns or circular dichroism (CD) spectroscopy to resolve (Z,Z) vs. (E,E) configurations.

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